molecular formula C14H11N3O3 B7688573 (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide

(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide

Cat. No.: B7688573
M. Wt: 269.25 g/mol
InChI Key: HEYXBHWDOAEWLR-BJMVGYQFSA-N
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Description

(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyano group, a methoxy group, and an oxo group attached to a quinoline ring

Properties

IUPAC Name

(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-2-3-12-8(6-11)4-9(14(19)17-12)5-10(7-15)13(16)18/h2-6H,1H3,(H2,16,18)(H,17,19)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYXBHWDOAEWLR-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted quinoline derivatives.

Scientific Research Applications

(E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-oxo-1H-quinoline-3-carbaldehyde: A precursor in the synthesis of (E)-2-cyano-3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide.

    2-cyano-3-(quinolin-3-yl)prop-2-enamide: A similar compound lacking the methoxy group.

    3-(6-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enamide: A derivative without the cyano group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

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